molecular formula C15H16ClN3O3S2 B2794599 6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 1118870-77-1

6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2794599
CAS No.: 1118870-77-1
M. Wt: 385.88
InChI Key: JWFLWZFGXBGJGB-UHFFFAOYSA-N
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Description

6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16ClN3O3S2 and its molecular weight is 385.88. The purity is usually 95%.
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Biological Activity

6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound with potential applications in pharmacology, particularly in the modulation of biological pathways related to cell proliferation and signaling. Its structural features include a chlorinated pyridine ring, a sulfonylthiophene moiety, and a pyrrolidine ring, which may contribute to its biological activity.

Molecular Structure

  • Molecular Formula: C15H16ClN3O3S2
  • Molecular Weight: 385.88 g/mol
  • IUPAC Name: this compound

Structural Characteristics

The compound contains a pyridine ring substituted with a carboxamide group and a chlorinated position, which may enhance its interaction with biological targets. The presence of the pyrrolidine and sulfonylthiophene groups suggests potential for diverse biological interactions.

Research indicates that compounds similar to this compound may act as modulators of specific protein kinases involved in cell signaling pathways. For instance, studies on related compounds have shown their ability to activate or inhibit SHIP1 (SH2 domain-containing inositol phosphatase 1), which plays a crucial role in regulating cellular processes such as apoptosis and proliferation .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can influence cancer cell lines by modulating pathways associated with cell growth and survival. For instance, one study showed that certain sulfonamide derivatives exhibited significant inhibitory effects on tumor cell proliferation, suggesting that the sulfonamide moiety may be critical for biological activity .

Case Study 1: SHIP1 Activation

A study published in MDPI highlighted the structure–activity relationship (SAR) of bis-sulfonamide derivatives, revealing that modifications to the sulfonamide group significantly impacted SHIP1 activation. Compounds similar to this compound were noted for their potential to act as SHIP1 activators, which could lead to therapeutic applications in cancer treatment .

Case Study 2: Antitumor Activity

Another investigation into sulfonamide derivatives indicated that these compounds could inhibit tumor growth in xenograft models. The results suggested that the presence of specific functional groups, including the pyrrolidine and thiophene rings, contributed to the observed antitumor effects .

Data Summary Table

PropertyValue
Molecular FormulaC15H16ClN3O3S2
Molecular Weight385.88 g/mol
IUPAC Name6-chloro-N-[(5-pyrrolidin-1...
Biological ActivitySHIP1 activation; Antitumor properties
Potential ApplicationsCancer therapy; Inflammatory diseases

Properties

IUPAC Name

6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c16-13-5-3-11(9-17-13)15(20)18-10-12-4-6-14(23-12)24(21,22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLWZFGXBGJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.